2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that incorporates both a pyrrolidine ring and a phenyl group, contributing to its potential as a pharmacological agent.
The compound can be synthesized through various methodologies that involve the cyclocondensation of 1,3-biselectrophilic compounds with aminopyrazoles. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant biological activity, making them subjects of interest in medicinal chemistry and drug development .
2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is classified as a N-heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls under the category of small-molecule inhibitors, which are often explored for their roles in treating various diseases, including cancer and infections caused by mycobacteria .
The synthesis of 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. A common approach includes the following stages:
The synthetic pathways often involve careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity. For example, using sodium ethoxide as a base can significantly enhance the efficiency of nucleophilic substitutions.
The molecular formula is , with a molecular weight of approximately 272.35 g/mol. The compound features multiple functional groups that contribute to its biological activity and solubility characteristics.
2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can participate in various chemical reactions typical for pyrazolo[1,5-a]pyrimidines:
These reactions are often facilitated by specific catalysts and reagents that enhance yields while minimizing side products. For instance, using phosphorous oxychloride in chlorination steps has been shown to yield high purity products.
The mechanism of action for compounds like 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine often involves:
Studies have indicated that derivatives from this class show promising activity against targets such as mycobacterial ATP synthase, which is vital for Mycobacterium tuberculosis survival .
The compound is expected to have moderate solubility in organic solvents due to its hydrophobic regions contributed by phenyl and ethyl groups. Its melting point and boiling point would depend on purity and specific structural conformations.
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture. The presence of nitrogen atoms suggests potential basicity, influencing solubility in aqueous solutions.
2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has significant potential in medicinal chemistry:
The pyrazolo[1,5-a]pyrimidine (PP) core represents a privileged scaffold in medicinal chemistry due to its planar, bicyclic structure that serves as a bioisostere of purine nucleobases like adenine. This molecular mimicry enables targeted interactions with ATP-binding sites of kinase enzymes, a feature leveraged in numerous therapeutic agents [1] [8]. The scaffold’s rigid geometry provides exceptional synthetic versatility, allowing regioselective modifications at positions 2, 3, 5, 6, and 7 to fine-tune pharmacological properties. Position 7, in particular, functions as a key solubility modulator when substituted with nitrogenous groups, while positions 2 and 3 influence target affinity and selectivity [3] [6].
Electronically, PP exhibits dipolar characteristics – the pyrazole ring acts as a π-excessive system (electron donor), while the pyrimidine ring functions as π-deficient (electron acceptor). This intramolecular charge transfer capability not only facilitates protein-ligand interactions but also enables applications in photophysical studies and bioimaging [9]. The scaffold’s low intrinsic toxicity and favorable biocompatibility are evidenced by its presence in multiple FDA-approved drugs, including the sedative Zaleplon and the Bruton’s tyrosine kinase inhibitor Zanubrutinib [5] [6].
Table 1: Key Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine Core
Property | Significance in Drug Design |
---|---|
Planar bicyclic structure | Facilitates deep binding pocket penetration in kinase domains |
Hydrogen bonding capacity | Mimics adenine’s interactions; forms critical H-bonds with kinase hinge regions |
Aromatic character | Enhances stacking interactions via π-π orbital overlap |
Synthetic versatility | Enables regioselective functionalization at 7 positions for property optimization |
Metabolic stability | Demonstrates lower susceptibility to oxidative degradation compared to imidazole analogs |
The therapeutic application of PP-based kinase inhibitors has evolved through distinct generations, each addressing limitations of prior compounds. First-generation inhibitors like Dorsomorphin (2008) demonstrated the scaffold’s potential in targeting AMPK and BMP pathways but suffered from limited selectivity and off-target effects [1] [6]. This compound established the essential pharmacophore blueprint: a hydrogen bond acceptor at position 5 (often carbonyl or nitrile), an aromatic moiety at position 3 for hydrophobic pocket engagement, and solubilizing groups at position 7.
The second-generation revolution emerged with the development of Trk inhibitors Larotrectinib (2018) and Repotrectinib (2023), where PP cores demonstrated unprecedented efficacy against NTRK fusion cancers. Larotrectinib’s design featured 5-methyl-3-phenyl substitution paired with a 7-azabicyclic amine, achieving nanomolar potency against TrkA/B/C while maintaining CNS penetrance [4]. These compounds validated the PP scaffold’s capacity to overcome acquired resistance mutations through strategic steric blocking, particularly via substitutions at position 2.
Table 2: Generational Evolution of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Generation | Representative Compound | Key Structural Features | Target Profile |
---|---|---|---|
First | Dorsomorphin | 3-(3,4-Dimethoxyphenyl)-6,7-dimethoxy substitution | AMPK, BMP kinases |
Second | Larotrectinib | 5-methyl-3-phenyl; 7-azabicyclic amine | Pan-Trk (NTRK fusion cancers) |
Third | Repotrectinib | 2,5-dimethyl-3-phenyl; 7-(3,5-dichloropyrid-4-yl) | Trk/ROS1/ALK with gatekeeper mutation activity |
Current research focuses on third-generation designs incorporating sterically demanding groups at position 2 to counteract solvent-front mutations. The 2-ethyl substitution in particular represents a strategic compromise between metabolic stability (reducing oxidative dealkylation risk compared to methyl) and steric occupancy for resistance mitigation [4] [7].
The specific substitution pattern of 2-ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exemplifies a structure-based optimization strategy addressing multiple pharmacokinetic and pharmacodynamic challenges:
2-Ethyl Group: Replaces smaller methyl groups to enhance metabolic stability through reduced oxidative vulnerability. Ethyl’s linear alkyl chain provides optimal steric bulk without compromising synthetic accessibility. This group projects toward solvent-exposed regions in kinase domains, where its moderate hydrophobicity counters gatekeeper mutations while maintaining ligand efficiency (cLogP increase <0.8 vs methyl) [3] [7]. The ethyl moiety in compounds like 5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid demonstrates enhanced cellular permeability compared to bulkier analogs [7].
5-Methyl Group: Serves as a conformational lock through mild steric effects, stabilizing the bioactive orientation. Methyl at position 5 maintains the hydrogen bond acceptor capacity of adjacent nitrogen (N4), crucial for hinge region interactions. This conservative substitution avoids the metabolic liabilities of carbonyl-containing groups (e.g., ester hydrolysis in compounds like 3-(4-isopropyl-phenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate) while moderately enhancing membrane diffusion [3] [10].
3-Phenyl Group: Provides essential hydrophobic contact surface for affinity-enhancing π-stacking interactions with tyrosine residues (e.g., Tyr591 in TrkB). Para-substituted phenyl rings (e.g., 4-isopropyl in experimental analogs) demonstrate improved occupancy of allosteric pockets, though unsubstituted phenyl maintains synthetic economy and reduces molecular weight. The planar orientation enforced by the PP scaffold optimizes T-shaped stacking geometry [6] [10].
7-(Pyrrolidin-1-yl) Group: Represents a solubility-enhancing strategy superior to morpholine or piperazine derivatives. Pyrrolidine’s balanced basicity (pKa ~11.3) enhances salt formation capacity without excessive hygroscopicity. The secondary amine enables additional hydrogen bonding while maintaining substantial membrane permeability. This substitution avoids the aqueous solubility limitations observed in 7-aryl analogs like those in Repotrectinib, particularly relevant for oral bioavailability [3] [6].
Table 3: Function-Oriented Substituent Engineering Rationale
Position | Substituent | Chemical Function | Biological Rationale |
---|---|---|---|
2 | Ethyl | Steric modulator / Metabolic stabilizer | Counters gatekeeper mutations; reduces CYP-mediated oxidation vs methyl |
3 | Phenyl | Hydrophobic anchor / π-stacking domain | Engages conserved tyrosine in kinase hydrophobic pockets |
5 | Methyl | Conformational constraint / H-bond topology preserver | Maintains hinge interaction capacity without introducing metabolic liabilities |
7 | Pyrrolidin-1-yl | Solubility enhancer / Cationic center former | Improves water solubility and salt formation while retaining permeability |
This meticulously engineered substitution pattern represents a multi-parameter optimization balancing target engagement, selectivity, metabolic stability, and solubility – addressing historical limitations of earlier PP-based therapeutics through rational structural design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7